molecular formula C10H22ClNO B2424131 [(3R,5R)-5-Tert-butylpiperidin-3-yl]methanol;hydrochloride CAS No. 2248417-59-4

[(3R,5R)-5-Tert-butylpiperidin-3-yl]methanol;hydrochloride

Cat. No.: B2424131
CAS No.: 2248417-59-4
M. Wt: 207.74
InChI Key: QWRHCSXTPFJCSK-RJUBDTSPSA-N
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Description

[(3R,5R)-5-Tert-butylpiperidin-3-yl]methanol;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R,5R)-5-Tert-butylpiperidin-3-yl]methanol;hydrochloride typically involves the use of quinoline organocatalysts and trifluoroacetic acid as cocatalysts. These reagents facilitate the formation of enantiomerically enriched piperidines in good yields . The reaction conditions often include controlled temperatures and specific solvents to ensure the desired stereochemistry and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

[(3R,5R)-5-Tert-butylpiperidin-3-yl]methanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

[(3R,5R)-5-Tert-butylpiperidin-3-yl]methanol;hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [(3R,5R)-5-Tert-butylpiperidin-3-yl]methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the reuptake of neurotransmitters, prolonging their action within the synaptic cleft .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3R,5R)-5-Tert-butylpiperidin-3-yl]methanol;hydrochloride is unique due to its specific stereochemistry and the presence of a tert-butyl group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[(3R,5R)-5-tert-butylpiperidin-3-yl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO.ClH/c1-10(2,3)9-4-8(7-12)5-11-6-9;/h8-9,11-12H,4-7H2,1-3H3;1H/t8-,9+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRHCSXTPFJCSK-RJUBDTSPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(CNC1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1C[C@H](CNC1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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